molecular formula C18H18BrN3O2 B182964 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline CAS No. 171745-13-4

4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline

Cat. No. B182964
M. Wt: 388.3 g/mol
InChI Key: YXOXHAUUTIOBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline” is a quinazoline derivative . It has been found to exhibit significant cytotoxic activity against human glioblastoma cells . This compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Molecular Structure Analysis

The molecular formula of “4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline” is C18H18BrN3O2 . The molecular weight is 388.3 g/mol . The InChI string representation of its structure is InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15 (10-17 (16)24-4-2)20-11-21-18 (14)22-13-7-5-6-12 (19)8-13/h5-11H,3-4H2,1-2H3, (H,20,21,22) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline” include a molecular weight of 388.3 g/mol , a XLogP3-AA value of 4.8 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 5 , a rotatable bond count of 6 , an exact mass of 387.05824 g/mol , a monoisotopic mass of 387.05824 g/mol , a topological polar surface area of 56.3 Ų , a heavy atom count of 24 , and a complexity of 387 .

Scientific Research Applications

  • Potent Inhibitor of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase : 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is identified as a highly potent inhibitor of EGFR tyrosine kinase activity, binding competitively at the ATP site. Its IC50 value is exceptionally low, indicating strong inhibitory potential, which makes it a significant molecule for cancer therapy research (Bridges et al., 1996).

  • Structure-Activity Relationship Studies : Extensive studies have been conducted to understand how structural changes in 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline and related compounds affect their ability to inhibit EGFR. This research is crucial for designing more effective drugs based on this compound (Rewcastle et al., 1996).

  • Anticonvulsant Activity : Some derivatives of this compound have been explored for their anticonvulsant properties. This research opens up potential applications in treating epilepsy and related neurological disorders (Unverferth et al., 1998).

  • Anticancer Properties and Molecular Docking : Novel hybrids of indole-aminoquinazolines, structurally related to 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, have been synthesized and evaluated for their anticancer properties. Molecular docking studies suggest that these compounds could bind to the ATP region of EGFR, akin to known EGFR inhibitors (Mphahlele et al., 2018).

  • Pharmacokinetics and Toxicity : The pharmacokinetic features and in vivo toxicity of related compounds have been studied in various animal models. These studies are essential for understanding the safety and efficacy of these compounds in potential therapeutic applications (Uckun et al., 1999).

  • Synthesis and Evaluation for Tumor Imaging : Novel 4-aminoquinazoline derivatives, including those structurally related to 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, have been synthesized and evaluated as potential PET imaging agents for tumor detection, highlighting their utility in diagnostic oncology (Chen et al., 2012).

  • Antibacterial and Anticonvulsant Activities : Some derivatives have been synthesized and evaluated for their antibacterial and anticonvulsant activities, suggesting a broader spectrum of potential medicinal applications (Rajasekaran et al., 2013).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOXHAUUTIOBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274389
Record name compound 56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine

CAS RN

171745-13-4
Record name compound 56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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